![molecular formula C13H14F6O B13698173 2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 22796-15-2](/img/structure/B13698173.png)
2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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Overview
Description
2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic compound characterized by the presence of a tert-butylphenyl group and a hexafluoropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 4-tert-butylphenol with hexafluoroacetone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the hexafluoropropanol moiety.
Tris(2,4-di-tert-butylphenyl) Phosphite: Contains multiple tert-butylphenyl groups and is used as an antioxidant.
Uniqueness
2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoropropanol moiety, which imparts distinct chemical properties such as increased stability and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Biological Activity
2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, commonly referred to as hexafluoroisopropanol (HFIP), is a fluorinated alcohol with significant interest in various fields due to its unique chemical properties. This compound has been studied for its biological activity, particularly in relation to its potential therapeutic applications and its effects on biological systems.
- Molecular Formula : C₁₄H₁₈F₆O
- Molar Mass : 368.28 g/mol
- Physical State : Liquid at room temperature
- Solubility : Highly soluble in water and organic solvents
HFIP exhibits strong protein-denaturing activity, which is attributed to its ability to disrupt secondary structures in proteins. This characteristic makes it a valuable solvent for dissolving peptide aggregates, such as amyloid beta (Aβ) peptides, which are associated with neurodegenerative diseases like Alzheimer's disease . The compound's ability to induce structural changes in proteins can influence various cellular processes.
Therapeutic Applications
- Prion Diseases : HFIP has been investigated for its potential use in treating prion diseases. Research indicates that it can suppress the conversion of normal prion protein (PrP^C) into the pathogenic form (PrP^Sc) in neuroblastoma cells . While HFIP shows promise as a therapeutic agent due to its ability to cross the blood-brain barrier, concerns about cytotoxicity at higher concentrations limit its clinical application.
- Anti-inflammatory Effects : Studies have shown that HFIP can reduce the secretion of inflammatory mediators in endotoxin-stimulated models. This suggests potential applications in managing inflammatory conditions .
- Neurodegenerative Diseases : The compound's ability to dissolve peptide aggregates positions it as a candidate for research into treatments for conditions like Alzheimer's disease. Its non-specific α-helix-inducing activity may also have implications for protein misfolding disorders .
Cytotoxicity and Safety Profile
While HFIP is generally considered non-toxic at clinically relevant concentrations, cytotoxicity increases significantly at concentrations above 20 mM. This necessitates careful dosage considerations when exploring its therapeutic potential .
Study 1: Prion Disease Treatment
A study explored HFIP's effects on recombinant PrP and scrapie-infected neuroblastoma cells. Results indicated a decrease in the PK resistance of PrP^Sc upon treatment with HFIP, suggesting altered structural properties that could influence disease progression .
Study 2: Inflammatory Response Modulation
In another investigation, HFIP was shown to improve survival rates in septic peritonitis models by modulating inflammatory responses. This highlights its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Properties
CAS No. |
22796-15-2 |
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Molecular Formula |
C13H14F6O |
Molecular Weight |
300.24 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C13H14F6O/c1-10(2,3)8-4-6-9(7-5-8)11(20,12(14,15)16)13(17,18)19/h4-7,20H,1-3H3 |
InChI Key |
SFLJPJLXJXMIOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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